2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole
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Overview
Description
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound containing bromine, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole typically involves the bromination of a thiadiazole precursor. One common method includes the reaction of 5-(propylsulfanyl)-1,3,4-thiadiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often include continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency. The use of automated systems and real-time monitoring can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the propylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the thiadiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products
Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include debrominated or modified thiadiazole derivatives.
Scientific Research Applications
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and sulfur atoms can form covalent bonds with nucleophilic sites in proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-1,3,4-thiadiazole
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 2-Bromo-5-ethylsulfanyl-1,3,4-thiadiazole
Uniqueness
2-Bromo-5-(propylsulfanyl)-1,3,4-thiadiazole is unique due to the presence of the propylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological or material properties.
Properties
Molecular Formula |
C5H7BrN2S2 |
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Molecular Weight |
239.2 g/mol |
IUPAC Name |
2-bromo-5-propylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H7BrN2S2/c1-2-3-9-5-8-7-4(6)10-5/h2-3H2,1H3 |
InChI Key |
JRJRNAMQZKEZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)Br |
Origin of Product |
United States |
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